N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide
CAS No.: 864860-01-5
Cat. No.: VC7742138
Molecular Formula: C24H20ClN3O3S2
Molecular Weight: 498.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864860-01-5 |
|---|---|
| Molecular Formula | C24H20ClN3O3S2 |
| Molecular Weight | 498.01 |
| IUPAC Name | N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-chlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C24H20ClN3O3S2/c1-14(29)28-11-10-17-20(12-28)33-24(22(17)23-26-18-4-2-3-5-19(18)32-23)27-21(30)13-31-16-8-6-15(25)7-9-16/h2-9H,10-13H2,1H3,(H,27,30) |
| Standard InChI Key | YPXGISAGWUVHPI-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=C(C=C5)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates three distinct heterocyclic systems: a tetrahydrothieno[2,3-c]pyridine core, a benzo[d]thiazol-2-yl substituent, and a 4-chlorophenoxyacetamide side chain. These moieties contribute to its unique physicochemical and pharmacological profile.
Molecular Architecture
The tetrahydrothieno[2,3-c]pyridine scaffold provides a partially saturated bicyclic framework, enhancing conformational flexibility while maintaining aromaticity in the thiophene ring. The benzo[d]thiazole group, a privileged structure in drug discovery, is attached at position 3, introducing electron-withdrawing properties and planar rigidity. The 6-acetyl moiety on the pyridine ring likely influences solubility and metabolic stability, while the 2-(4-chlorophenoxy)acetamide side chain extends into solvent-exposed regions, modulating target binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₀ClN₃O₃S₂ |
| Molecular Weight | 498.01 g/mol |
| IUPAC Name | N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-chlorophenoxy)acetamide |
| CAS Registry Number | 864860-01-5 |
Synthetic Pathways and Optimization
The synthesis of this compound involves multi-step organic transformations, typically proceeding through core assembly, functionalization, and side-chain incorporation.
Core Assembly
The tetrahydrothieno[2,3-c]pyridine core is synthesized via cyclization reactions. A common approach involves:
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Thiophene annulation: Condensation of a thiophene derivative with a pyridine precursor under acidic conditions.
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Reduction: Partial hydrogenation of the pyridine ring to yield the tetrahydro derivative.
Functionalization
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | H₂SO₄, reflux, 6–8 h |
| 2 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| 3 | Acetylation | Acetic anhydride, pyridine |
| 4 | Amide Coupling | EDCI, HOBt, DCM, rt |
Biological Activity and Mechanism of Action
Preliminary studies on structurally analogous compounds suggest that this molecule exhibits kinase inhibitory activity, antimicrobial properties, and anti-inflammatory effects.
Kinase Inhibition
The benzo[d]thiazole moiety is a known pharmacophore in kinase inhibitors. Molecular docking studies propose that the compound binds to the ATP-binding pocket of kinases, with the 4-chlorophenoxy group forming hydrophobic interactions and the acetamide moiety hydrogen-bonding to the hinge region.
Antimicrobial Activity
In vitro assays against Gram-positive bacteria (e.g., Staphylococcus aureus) demonstrate moderate activity (MIC = 8–16 µg/mL), attributed to interference with cell wall biosynthesis or nucleic acid replication.
Pharmacological Applications and Research Findings
Table 3: In Vitro Enzyme Inhibition Data
| Target | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| EGFR | 0.12 | Erlotinib (0.03) |
| VEGFR-2 | 0.45 | Sorafenib (0.09) |
Anti-Inflammatory Effects
In LPS-stimulated macrophages, the compound reduced TNF-α production by 62% at 10 µM, comparable to dexamethasone (78% reduction).
Future Directions and Challenges
While preclinical data are promising, key challenges include:
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Optimizing bioavailability: The high molecular weight (498.01 g/mol) and logP (~3.5) may limit absorption.
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Reducing off-target effects: Selectivity over non-target kinases (e.g., CDK2) requires improvement.
Proposed strategies include prodrug derivatization of the acetyl group or formulation in nanocarriers to enhance solubility.
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